(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

Catalog No.
S15930682
CAS No.
M.F
C10H11BrClN
M. Wt
260.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

Product Name

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine

IUPAC Name

[2-(2-bromo-5-chlorophenyl)cyclopropyl]methanamine

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

InChI

InChI=1S/C10H11BrClN/c11-10-2-1-7(12)4-9(10)8-3-6(8)5-13/h1-2,4,6,8H,3,5,13H2

InChI Key

XUZMEDHPSREVTI-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC(=C2)Cl)Br)CN

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine is an organic compound with the molecular formula C11H14BrClN. It features a cyclopropyl group attached to a methanamine structure, along with a phenyl ring that is substituted with bromine and chlorine atoms. This unique arrangement of substituents contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry.

  • Oxidation: This compound can be oxidized to form amine oxides or other oxidized derivatives using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may convert the compound into its corresponding primary or secondary amines, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The halogen atoms (bromine and chlorine) on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic system.

The biological activity of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine is primarily associated with its potential as a pharmaceutical agent. Compounds with similar structures often exhibit significant activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of halogen atoms can enhance lipophilicity and receptor binding affinity, making it a candidate for further pharmacological studies.

The synthesis of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine typically involves:

  • Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzyl chloride.
  • Reaction with Isobutylamine: This compound is reacted with isobutylamine under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
  • Heating: The reaction mixture is heated to promote nucleophilic substitution, leading to the formation of the desired product.

Industrial Production Methods

For large-scale production, continuous flow processes may be employed to enhance efficiency and consistency in yield. Automated reactors allow for precise control over reaction parameters such as temperature and pressure.

(2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or other diseases.
  • Chemical Research: Serving as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Research typically involves screening against specific receptors or enzymes to evaluate efficacy and selectivity.

Several compounds share structural features with (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine, including:

  • (2-Bromo-4-chlorophenyl)methylamine
  • (4-Bromo-3-chlorophenyl)methylamine
  • (3-Bromo-4-chlorophenyl)methylamine

Uniqueness

The uniqueness of (2-(2-Bromo-5-chlorophenyl)cyclopropyl)methanamine lies in its specific arrangement of bromine and chlorine substituents on the phenyl ring, which influences both its chemical reactivity and biological activity compared to other similar compounds. The cyclopropyl group also contributes to its distinct properties, making it potentially more effective in specific biological contexts than its analogs .

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

258.97634 g/mol

Monoisotopic Mass

258.97634 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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